molecular formula C13H15NO2S B14913862 Methyl 3-((3-cyanobenzyl)thio)butanoate

Methyl 3-((3-cyanobenzyl)thio)butanoate

Cat. No.: B14913862
M. Wt: 249.33 g/mol
InChI Key: NSQFWISMPQYQAE-UHFFFAOYSA-N
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Description

Methyl 3-((3-cyanobenzyl)thio)butanoate is a methyl ester derivative featuring a thioether linkage (-S-) and a 3-cyanobenzyl substituent. The methyl ester group enhances stability and lipophilicity, while the thioether and nitrile (cyano) groups may influence reactivity and binding properties.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 3-[(3-cyanophenyl)methylsulfanyl]butanoate

InChI

InChI=1S/C13H15NO2S/c1-10(6-13(15)16-2)17-9-12-5-3-4-11(7-12)8-14/h3-5,7,10H,6,9H2,1-2H3

InChI Key

NSQFWISMPQYQAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)SCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-cyanobenzyl)thio)butanoate typically involves the reaction of 3-cyanobenzyl chloride with methyl 3-mercaptobutanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-cyanobenzyl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Ammonia or amines for amidation, alcohols for transesterification.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, alcohols.

Scientific Research Applications

Methyl 3-((3-cyanobenzyl)thio)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((3-cyanobenzyl)thio)butanoate depends on its interaction with specific molecular targets. The thioether and nitrile groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-methylbutanoate

Structural Similarities: Both compounds share a butanoate backbone. Key Differences:

  • Ester Group : Ethyl ester (C2H5) vs. methyl ester (CH3).
  • Substituents: Ethyl 3-hydroxy-3-methylbutanoate has a hydroxyl (-OH) and methyl (-CH3) group at position 3, whereas the target compound has a thioether-linked 3-cyanobenzyl group.

Physicochemical Properties :

Property Ethyl 3-Hydroxy-3-methylbutanoate Methyl 3-((3-Cyanobenzyl)thio)butanoate (Inferred)
Molecular Weight (g/mol) 146.18 ~265 (estimated)
Water Solubility (log mg/L) -0.74 Likely lower (due to bulky cyanobenzyl group)
logP (Octanol/Water) 1.23 Higher (~2.5–3.0, inferred from nitrile/thioether)
Synthesis Complexity Moderate (single-step esterification) Higher (requires thioether formation)

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

Structural Similarities : Both are methyl esters with branched substituents.
Key Differences :

  • Substituents: The patent compound has a trifluoroethylamino group (-NH-CF2CF3) and dimethyl branching, while the target compound features a thioether and aromatic nitrile.

Methyl Laurate (Dodecanoic Acid Methyl Ester)

Structural Similarities : Both are methyl esters.
Key Differences :

  • Chain Length : Methyl laurate has a linear 12-carbon chain, while the target compound has a shorter, branched chain with aromatic substitution.

Physicochemical Contrast :

Property Methyl Laurate This compound (Inferred)
logP ~4.5–5.0 ~2.5–3.0 (due to polar nitrile/thioether)
Applications Surfactants, biodiesel Likely medicinal chemistry or catalysis

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